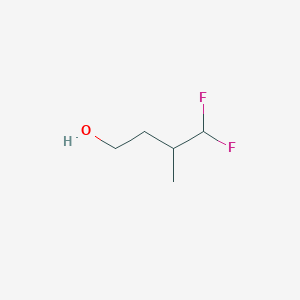
1-(5-Fluoropyridin-2-yl)ethanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Fluoropyridin-2-yl)ethanamine hydrochloride, also known as ®-1-(5-Fluoropyridin-2-yl)ethanamine hydrochloride, is an organic compound . It has a molecular weight of 176.62 . The compound is a solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H9FN2.ClH/c1-5(9)7-3-2-6(8)4-10-7;/h2-5H,9H2,1H3;1H/t5-;/m1./s1 . This code provides a specific description of the molecule’s structure.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in an inert atmosphere at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Intermediate Applications
- Use in Synthesis of JAK2 Kinase Inhibitor: Immobilized amine transaminase from Vibrio fluvialis was used in the synthesis of (S)-1-(5-fluoropyrimidin-2-yl)-ethanamine, a key intermediate for the JAK2 kinase inhibitor AZD1480. This process involved a continuous flow biotransformation and achieved over 99% optical purity (Semproli et al., 2020).
Biochemical and Antimicrobial Properties
- Antimicrobial and Antifungal Activity: Substituted 6-fluorobenzo[d]thiazole amides, synthesized through condensation reactions involving 1-(6-fluoro-1,3-benzothiazol-2-yl)ethanamine, demonstrated antibacterial and antifungal activities. Some compounds showed activity comparable to standard medications like chloramphenicol (Pejchal et al., 2015).
Pharmaceutical and Medicinal Chemistry
Inhibition of Staphylococcus aureus Efflux Pump
1-(1H-indol-3-yl)ethanamine derivatives restored antibacterial activity of ciprofloxacin against Staphylococcus aureus strains resistant to fluoroquinolones due to the overexpression of the NorA efflux pump (Héquet et al., 2014).
Synthesis of Bis[(trifluoromethyl)sulfonyl]ethyl-decorated Heterocycles
A metal- and irradiation-free protocol was developed for the synthesis of bis[(trifluoromethyl)sulfonyl]ethyl-decorated heterocycles, which included pharmaceutical applications such as modification of known drugs (Almendros et al., 2018).
DNA Interaction and Cytotoxicity
- DNA Binding and Cytotoxicity Studies: Cu(II) complexes with N-((1H-imidazole-2-yl)methyl)-2-(pyridine-2-yl)ethanamine demonstrated DNA binding and nuclease activity. These complexes exhibited low toxicity to different cancer cell lines (Kumar et al., 2012).
Antitumor Activity
- Antitumor Activity of 1,2,4-Oxadiazoles and Trifluoromethylpyridines: Novel derivatives related to natural products showed potential antitumor activity. One compound, in particular, exhibited significant in vitro anti-cancer activity (Maftei et al., 2016).
Synthesis for Other Applications
Synthesis for Cinacalcet Intermediate
An efficient synthesis and resolution process was developed for 1-(naphthalen-1-yl)ethanamine, a key intermediate in the synthesis of cinacalcet hydrochloride (Mathad et al., 2011).
Multifunctional Biocide Properties
2-(Decylthio)ethanamine hydrochloride, a multifunctional biocide, exhibited broad-spectrum activity against bacteria, fungi, and algae, along with biofilm and corrosion inhibition properties (Walter & Cooke, 1997).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with the compound include avoiding breathing dust/fume/gas/mist/vapors/spray and, if in eyes, rinsing cautiously with water for several minutes .
Eigenschaften
IUPAC Name |
1-(5-fluoropyridin-2-yl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2.ClH/c1-5(9)7-3-2-6(8)4-10-7;/h2-5H,9H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGSNHILBBHFTPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=C(C=C1)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClFN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[(4-Methylbenzoyl)oxy]imino}-6,7-dihydro-1-benzofuran](/img/structure/B2898870.png)

![N-{[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl}quinoxaline-6-carboxamide](/img/structure/B2898872.png)
![3-(Trifluoromethyl)phenyl 2-[(phenylsulfonyl)anilino]acetate](/img/structure/B2898875.png)
![2,4,6-trimethyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzene-1-sulfonamide](/img/structure/B2898878.png)
![6-bromo-4-phenyl-N-[4-(4-phenylpiperazine-1-carbonyl)phenyl]quinazolin-2-amine](/img/structure/B2898879.png)

![N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2898882.png)
![methyl 5-[3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]-4H-1,2,4-triazol-3-yl sulfide](/img/structure/B2898883.png)
![4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one](/img/structure/B2898885.png)
![6-(5-Chloro-2-methoxyphenyl)-4-methyl-2-(2-methylprop-2-enyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2898889.png)


